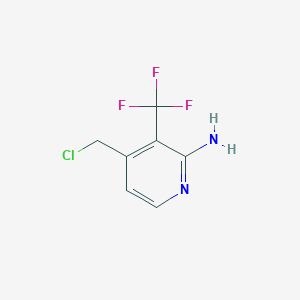

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine

Vue d'ensemble

Description

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is a compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various fields such as agrochemicals, pharmaceuticals, and materials science . The presence of the trifluoromethyl group imparts significant stability and lipophilicity to the molecule, enhancing its biological activity and making it a crucial intermediate in the synthesis of various active ingredients .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method is the stepwise liquid-phase/vapor-phase synthesis, where intermediates such as 2,3-dichloro-5-(trifluoromethyl)pyridine are prepared and further reacted to introduce the amino and chloromethyl groups . The reaction conditions often involve high temperatures and the use of transition metal-based catalysts such as iron fluoride .

Industrial Production Methods

In industrial settings, the production of 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine may involve large-scale vapor-phase reactions. These methods are designed to maximize yield and efficiency while minimizing the production of by-products. The use of continuous flow reactors and advanced catalytic systems is common in industrial processes .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Applications De Recherche Scientifique

Antiviral and Antitumor Agents

The trifluoromethylpyridine (TFMP) derivatives, including 2-amino-4-chloromethyl-3-(trifluoromethyl)pyridine, are increasingly recognized for their potential in developing antiviral and antitumor agents. Approximately 40% of pharmaceutical compounds contain fluorine, with about 20% featuring a trifluoromethyl structure, which enhances biological activity through improved metabolic stability and bioavailability .

Several TFMP derivatives are currently undergoing clinical trials, with five having received market approval. These compounds exhibit a range of biological activities, attributed to the unique physicochemical properties imparted by the trifluoromethyl group . Notably, fluazinam, a fungicide derived from TFMP structures, demonstrates enhanced efficacy compared to other derivatives .

Crop Protection

The primary application of this compound lies in agrochemicals, particularly as an intermediate in the synthesis of crop protection agents. The introduction of trifluoromethyl groups into pesticides has been shown to improve their effectiveness against pests while reducing toxicity to non-target organisms .

Fluazifop-butyl was one of the first TFMP derivatives introduced to the market, paving the way for over 20 additional agrochemicals that utilize this moiety . The demand for these compounds continues to grow as agricultural practices evolve to meet the challenges posed by pests and diseases.

Synthesis and Production Methods

The synthesis of this compound can be achieved through various methods involving chlorination and amination processes. For example:

- Chlorination : Starting from 3-picoline or related pyridine derivatives, chlorination followed by fluorination can yield desired intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which can further be transformed into the target compound through amination reactions .

- Amination : The use of ammonia in conjunction with hydrophilic ethers has been reported to produce high-purity trifluoromethylpyridines efficiently .

Case Study: Fluazinam

Fluazinam is a notable example where this compound serves as a key building block. Research indicates that this compound exhibits superior fungicidal activity compared to its chloro counterparts due to its enhanced interaction with target sites within fungal cells .

Case Study: Clinical Trials

Numerous compounds featuring the TFMP structure are currently in various phases of clinical trials aimed at treating viral infections and cancer. The promising results from these trials suggest a strong potential for future applications in medicinal chemistry .

Data Tables

| Application Area | Specific Use | Examples |

|---|---|---|

| Pharmaceuticals | Antiviral Agents | Fluazinam |

| Agrochemicals | Crop Protection | Fluazifop-butyl |

| Synthesis | Chemical Intermediates | TFMP Derivatives |

Mécanisme D'action

The mechanism of action of 2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine and its derivatives involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, leading to increased bioavailability and potency . The exact pathways and targets can vary depending on the specific derivative and its intended application .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3-Dichloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of crop-protection products.

2-Chloro-5-(trifluoromethyl)pyridine: Another intermediate with applications in agrochemicals.

Uniqueness

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is unique due to the presence of both the amino and chloromethyl groups, which provide additional sites for chemical modification and enhance its versatility in synthetic applications .

Activité Biologique

2-Amino-4-chloromethyl-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound contains both amino and trifluoromethyl functional groups, which are known to influence biological interactions and pharmacological properties. The following sections will detail its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features:

- An amino group ()

- A chloromethyl group ()

- A trifluoromethyl group ()

These substituents significantly affect the compound's reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Pyridine derivatives and chloromethylating agents.

- Reaction Conditions : Conducted under controlled temperature and pressure to facilitate the formation of the desired product.

- Purification : The product is purified using standard techniques such as recrystallization or chromatography.

Anticancer Properties

Research indicates that pyridine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures showed effective inhibition against various cancer cell lines, including HeLa and HCT116 cells .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in cancer proliferation. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Antiviral Activity

Compounds containing trifluoromethyl groups have been linked to antiviral properties. For example, similar trifluoromethylpyridines have been developed as inhibitors of HIV protease . This suggests that this compound may also possess antiviral capabilities.

The biological activity of this compound is hypothesized to be due to:

- Receptor Binding : The amino group may facilitate binding to specific receptors or enzymes, altering their activity.

- Structural Interactions : The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

- Anticancer Activity : A study involving the synthesis of various pyridine derivatives highlighted the efficacy of compounds similar to this compound in inhibiting tumor growth in vitro .

- Enzyme Inhibition : Research on enzyme kinetics showed that derivatives with a trifluoromethyl group exhibited enhanced inhibitory effects on CDK enzymes compared to their non-fluorinated counterparts .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Trifluoromethylpyridine Derivative A | Moderate | High | Yes |

| Trifluoromethylpyridine Derivative B | High | Low | Yes |

Propriétés

IUPAC Name |

4-(chloromethyl)-3-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-13-6(12)5(4)7(9,10)11/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIVBNGTYXBGQBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CCl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.